molecular formula C10H9ClF3NO3 B1530358 4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine CAS No. 1435806-19-1

4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine

Cat. No.: B1530358
CAS No.: 1435806-19-1
M. Wt: 283.63 g/mol
InChI Key: JHAAXZPMBGSSFH-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of a chlorine atom and a trifluoromethoxy group on the phenyl ring. This compound is a chiral molecule, meaning it has distinct left- and right-handed forms (enantiomers), which can have different biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine typically involves multiple steps, starting with the chlorination of phenylalanine to introduce the chlorine atom

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine can undergo various chemical reactions, including:

  • Oxidation: Conversion of the amino group to an amine oxide.

  • Reduction: Reduction of the chlorine atom to form a less halogenated derivative.

  • Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like hydrogen peroxide or ozone.

  • Reduction reactions might involve hydrogen gas and a metal catalyst.

  • Substitution reactions could employ nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation can yield amino acid derivatives with increased polarity.

  • Reduction can produce compounds with altered electronic properties.

  • Substitution reactions can lead to a variety of functionalized phenylalanine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: This compound can serve as a tool in biological research to study protein interactions and enzyme activities. Its unique structure allows it to be incorporated into peptides and proteins, providing insights into their function.

Medicine: In the medical field, derivatives of this compound may be explored for their potential therapeutic properties. Its structural similarity to natural amino acids makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, polymers, and other materials requiring specific functional groups.

Mechanism of Action

The mechanism by which 4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 3-Chloro-2-(trifluoromethoxy)-DL-phenylalanine

  • 4-Bromo-2-(trifluoromethoxy)-DL-phenylalanine

  • 2-Chloro-3-(trifluoromethoxy)-DL-phenylalanine

Uniqueness: 4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine is unique due to its specific placement of the chlorine and trifluoromethoxy groups, which can influence its reactivity and biological activity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

2-amino-3-[4-chloro-2-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO3/c11-6-2-1-5(3-7(15)9(16)17)8(4-6)18-10(12,13)14/h1-2,4,7H,3,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAAXZPMBGSSFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)(F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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